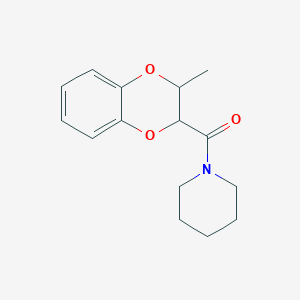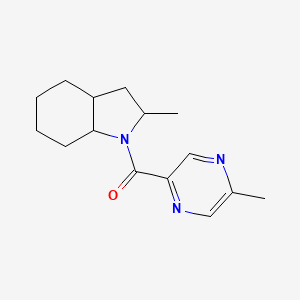
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone involves the modulation of specific receptors in the brain. It has been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition. Additionally, it has been reported to have affinity for the alpha-2 adrenergic receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone has been reported to have various biochemical and physiological effects. It has been found to have anxiolytic and antidepressant-like effects in animal models, which suggest its potential use in the treatment of anxiety and depression. It has also been reported to have anti-inflammatory and analgesic effects, which make it a promising compound for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone in lab experiments include its potential applications in the treatment of anxiety, depression, pain, and inflammation. Additionally, it has been reported to have high selectivity and affinity for specific receptors in the brain, making it a promising compound for further research. The limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone include further studies on its mechanism of action and its potential applications in the treatment of anxiety, depression, pain, and inflammation. Additionally, the safety and efficacy of this compound in humans need to be determined through clinical trials. Further research on the optimization of the synthesis method and the development of new analogs of this compound could also lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone has been reported in the literature using different methods. One of the methods involves the reaction of 2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole with 5-methylpyrazine-2-carboxylic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in a suitable solvent like dichloromethane. The resulting product is then purified by column chromatography to obtain (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone with high purity.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone has potential applications in scientific research. This compound has been studied for its mechanism of action, which involves the modulation of specific receptors in the brain. It has been found to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression. Additionally, it has been reported to have anti-inflammatory and analgesic effects, which make it a promising compound for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10-8-17-13(9-16-10)15(19)18-11(2)7-12-5-3-4-6-14(12)18/h8-9,11-12,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZAWRAFCMMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)C3=NC=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563284.png)
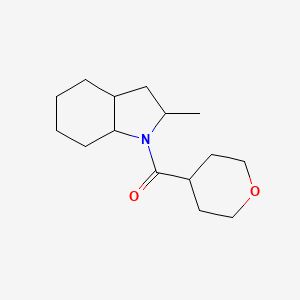
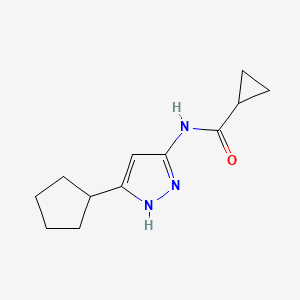
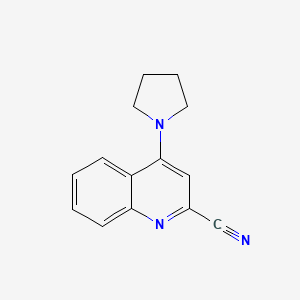
![N-[1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7563300.png)

![N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide](/img/structure/B7563329.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)
![1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7563343.png)
![N-methyl-N-[2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7563346.png)
![1-Methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563387.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563391.png)
